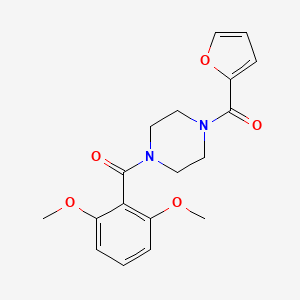
N-(1,3-benzodioxol-5-yl)-2-(2,3-dimethylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzodioxol-5-yl)-2-(2,3-dimethylphenoxy)acetamide is an organic compound that features a benzodioxole ring and a dimethylphenoxy group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)-2-(2,3-dimethylphenoxy)acetamide typically involves the following steps:
Formation of the benzodioxole ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Attachment of the acetamide group: This step involves the reaction of the benzodioxole derivative with chloroacetyl chloride to form a chloroacetamide intermediate.
Substitution with the dimethylphenoxy group: The final step is the nucleophilic substitution of the chloroacetamide intermediate with 2,3-dimethylphenol.
Industrial Production Methods
Industrial production methods would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole ring.
Reduction: Reduction reactions could target the acetamide group, converting it to an amine.
Substitution: The phenoxy group may participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Products may include carboxylic acids or quinones.
Reduction: Products may include primary amines.
Substitution: Products may include halogenated derivatives.
Scientific Research Applications
N-(1,3-benzodioxol-5-yl)-2-(2,3-dimethylphenoxy)acetamide may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in receptor studies.
Medicine: Possible therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Use in the synthesis of polymers or as an intermediate in the production of dyes.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For instance, if the compound acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. Molecular targets could include enzymes, receptors, or ion channels, and pathways involved could range from signal transduction to metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzodioxol-5-yl)-2-(2,3-dimethylphenoxy)acetamide: can be compared to other benzodioxole derivatives or phenoxyacetamides.
Benzodioxole derivatives: Compounds like safrole or piperonyl butoxide.
Phenoxyacetamides: Compounds like 2-(2,4-dichlorophenoxy)acetamide.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(2,3-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-11-4-3-5-14(12(11)2)20-9-17(19)18-13-6-7-15-16(8-13)22-10-21-15/h3-8H,9-10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMHPWBXNSATUAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)NC2=CC3=C(C=C2)OCO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(5-propyl-2-furyl)methyl]piperidine](/img/structure/B5601869.png)

![N-[(3R*,4S*)-1-acetyl-4-cyclopropyl-3-pyrrolidinyl]-3-chloro-4-methylbenzenesulfonamide](/img/structure/B5601878.png)

![4-chloro-N-[(E)-[4-methoxy-3-(pyridin-2-ylsulfanylmethyl)phenyl]methylideneamino]benzenesulfonamide](/img/structure/B5601902.png)
![10-(4-chlorophenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5601913.png)
![N-(2-ethoxyphenyl)-3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinecarboxamide](/img/structure/B5601915.png)
![2-benzyl-5-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B5601927.png)
![2-[(4-Phenylphenyl)methylthio]benzoxazole](/img/structure/B5601928.png)
![1-[(3-methoxyphenoxy)acetyl]-4-methylpiperazine](/img/structure/B5601931.png)


![4-(3-hydroxy-3-methylbutyl)-N-[1-(2-pyrazinyl)ethyl]benzamide](/img/structure/B5601942.png)
![1-cyclopropyl-N-[3-(4-fluorophenyl)propyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5601948.png)
